molecular formula C8H16N2O B8157169 (S)-3-Amino-N-(cyclopropylmethyl)butanamide

(S)-3-Amino-N-(cyclopropylmethyl)butanamide

Cat. No.: B8157169
M. Wt: 156.23 g/mol
InChI Key: OVHHQUJEQXITPN-LURJTMIESA-N
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Description

(S)-3-Amino-N-(cyclopropylmethyl)butanamide is a chiral amide compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s unique structure, featuring a cyclopropylmethyl group and an amino group, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-N-(cyclopropylmethyl)butanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-3-aminobutanoic acid and cyclopropylmethylamine.

    Coupling Reaction: The amino group of (S)-3-aminobutanoic acid is coupled with the cyclopropylmethylamine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, cost, and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-N-(cyclopropylmethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Amines.

    Substitution: Substituted amides and other derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-Amino-N-(cyclopropylmethyl)butanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-Aminobutanoic acid
  • Cyclopropylmethylamine
  • N-(Cyclopropylmethyl)butanamide

Uniqueness

(S)-3-Amino-N-(cyclopropylmethyl)butanamide is unique due to its chiral nature and the presence of both an amino group and a cyclopropylmethyl group. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(3S)-3-amino-N-(cyclopropylmethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-6(9)4-8(11)10-5-7-2-3-7/h6-7H,2-5,9H2,1H3,(H,10,11)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHHQUJEQXITPN-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NCC1CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)NCC1CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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